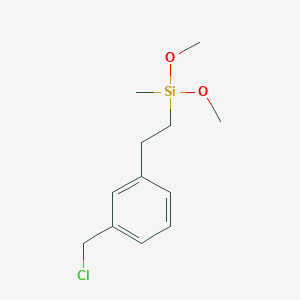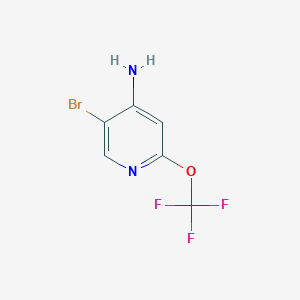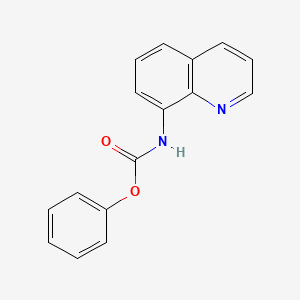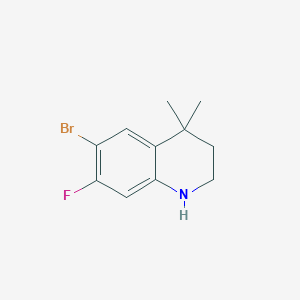
(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane: is an organosilicon compound with the molecular formula C12H19ClO2Si It is characterized by the presence of a chloromethyl group attached to a phenethyl moiety, which is further bonded to a dimethoxy(methyl)silane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane typically involves the reaction of 3-(chloromethyl)phenethyl alcohol with dimethoxy(methyl)silane in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common catalysts used include platinum or palladium complexes, which facilitate the hydrosilylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to achieving high yields and product purity.
化学反应分析
Types of Reactions
(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrosilylation: The silane group can undergo hydrosilylation reactions with alkenes and alkynes, facilitated by transition metal catalysts.
Oxidation: The phenethyl moiety can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, with reactions conducted under inert atmospheres (e.g., nitrogen or argon).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used, often in acidic or basic media.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.
Hydrosilylation Products: Silane-functionalized alkanes or alkenes.
Oxidation Products: Phenethyl ketones or aldehydes.
科学研究应用
(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of (3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane involves its ability to undergo various chemical transformations. The chloromethyl group is reactive towards nucleophiles, allowing for the introduction of different functional groups. The silane moiety can participate in hydrosilylation reactions, enabling the formation of silicon-carbon bonds. These properties make it a versatile compound in synthetic chemistry.
相似化合物的比较
Similar Compounds
- (3-(Chloromethyl)phenethyl)trimethoxysilane
- (3-(Chloromethyl)phenethyl)triethoxysilane
- (3-(Chloromethyl)phenethyl)dimethylsilane
Uniqueness
(3-(Chloromethyl)phenethyl)dimethoxy(methyl)silane is unique due to the presence of both chloromethyl and dimethoxy(methyl)silane groups, which confer distinct reactivity and versatility. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications in synthetic and industrial chemistry.
属性
分子式 |
C12H19ClO2Si |
|---|---|
分子量 |
258.81 g/mol |
IUPAC 名称 |
2-[3-(chloromethyl)phenyl]ethyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C12H19ClO2Si/c1-14-16(3,15-2)8-7-11-5-4-6-12(9-11)10-13/h4-6,9H,7-8,10H2,1-3H3 |
InChI 键 |
AFJSBUWKGNEOQM-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C)(CCC1=CC(=CC=C1)CCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-[(Trimethylsilyl)ethynyl][1,1'-biphenyl]-4-amine](/img/structure/B15065684.png)

![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065694.png)

![4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B15065705.png)

![1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one](/img/structure/B15065708.png)
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15065715.png)
![2-(6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B15065720.png)


![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15065744.png)

